3-Allyl-4-methoxybenzaldehyde

Übersicht

Beschreibung

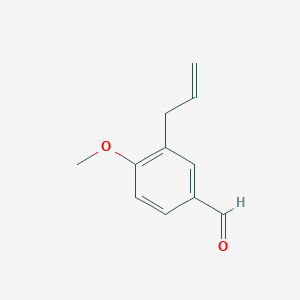

3-Allyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of an allyl group and a methoxy group attached to a benzaldehyde core

Wirkmechanismus

Target of Action

The primary targets of 3-Allyl-4-methoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .

Biochemical Pathways

The affected biochemical pathway is the oxidative stress-response pathway . When this compound disrupts the cellular antioxidation systems, it leads to an imbalance in the redox state of the cell. This imbalance triggers the oxidative stress-response pathway, leading to cell death .

Pharmacokinetics

The compound is known to be a liquid at room temperature , suggesting that it may have good bioavailability

Result of Action

The result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and triggering the oxidative stress-response pathway, the compound causes cell death . This makes it an effective antifungal agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 0-8°C to maintain its stability . Additionally, the presence of other compounds can influence its action. For example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Biochemische Analyse

Biochemical Properties

3-Allyl-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing cellular redox states and oxidative stress levels.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with antioxidative enzymes can lead to changes in the cellular redox environment, which in turn can affect signaling pathways that are sensitive to oxidative stress . Additionally, this compound can modulate gene expression by influencing transcription factors that respond to oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its ability to form reversible adducts with nucleophilic sites on proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that are sensitive to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to the compound can also result in adaptive cellular responses, such as upregulation of antioxidative enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating oxidative stress and enhancing cellular resilience. At high doses, it can lead to toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . These interactions can influence metabolic flux and alter the levels of metabolites involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . The localization of this compound is important for its role in modulating oxidative stress and redox regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Allyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with an acetone derivative under basic or acidic conditions. This reaction can be catalyzed by various agents such as sodium hydroxide, barium hydroxide, or boron trifluoride etherate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted reactions to enhance yield and reduce reaction time. This method involves the irradiation of aldehydes with acetone, producing the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Allyl-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The methoxy and allyl groups can participate in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide (NBS) or other halogenating agents.

Major Products:

Oxidation: 3-Allyl-4-methoxybenzoic acid.

Reduction: 3-Allyl-4-methoxybenzyl alcohol.

Substitution: Various halogenated derivatives depending on the halogenating agent used.

Wissenschaftliche Forschungsanwendungen

3-Allyl-4-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, especially those targeting oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

- 3-Hydroxy-4-methoxybenzaldehyde

- 3,4-Dimethoxybenzaldehyde

- Isoeugenol

- 4-Allyl-1,2-dimethoxybenzene

- 5-Allyl-1,2,3-trimethoxybenzene

Uniqueness: 3-Allyl-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its allyl group provides a site for further chemical modifications, while the methoxy group influences its electronic properties and reactivity.

Biologische Aktivität

3-Allyl-4-methoxybenzaldehyde (C11H12O2) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an allyl group and a methoxy group attached to a benzaldehyde core. Its molecular structure can be represented as follows:

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It disrupts cellular antioxidation systems in fungi, leading to inhibited growth. The compound primarily targets oxidative stress-response pathways, affecting enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance.

Table 1: Antifungal Activity Against Various Strains

| Fungal Strain | Inhibition Concentration (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | 50 | Disruption of antioxidative enzymes |

| Aspergillus niger | 40 | Induction of oxidative stress |

| Cryptococcus neoformans | 30 | Inhibition of cell wall synthesis |

Antimicrobial Activity

In addition to antifungal effects, this compound has demonstrated antimicrobial properties against certain bacterial strains. Studies have shown its effectiveness against multi-drug resistant Staphylococcus aureus and other pathogens .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Low |

| Pseudomonas aeruginosa | 128 | Minimal |

The biological activity of this compound is largely attributed to its ability to form reversible adducts with nucleophilic sites on proteins and enzymes. This interaction leads to alterations in cellular signaling pathways and gene expression related to oxidative stress.

Pharmacokinetics

The compound is a liquid at room temperature, which influences its bioavailability and stability. It is recommended to store it at temperatures between 0-8°C to maintain its efficacy over time.

Study on Fungal Inhibition

A study conducted by researchers at the German University in Cairo evaluated the antifungal properties of various derivatives of benzaldehyde, including this compound. The results indicated that this compound effectively inhibited the growth of Cryptococcus neoformans, a significant pathogen in immunocompromised individuals .

Toxicological Assessment

In another study focused on the toxicological aspects of this compound, it was found that at low doses, it could enhance cellular resilience against oxidative damage. However, at higher concentrations, it exhibited toxic effects leading to oxidative stress and cellular disruption .

Eigenschaften

IUPAC Name |

4-methoxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXMYFVAWMPGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589697 | |

| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-48-1 | |

| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.